molecular formula C11H20Cl2N2 B13055197 (R)-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl

(R)-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl

Cat. No.: B13055197
M. Wt: 251.19 g/mol
InChI Key: RQUINTMUBSHGIL-NVJADKKVSA-N
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Description

(R)-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2HCl is a chiral diamine derivative featuring a propane-1,2-diamine backbone with dimethyl groups at the N2 position and a phenyl substituent at the third carbon. Its (R)-configuration imparts stereochemical specificity, which is critical for interactions in asymmetric synthesis or biological systems. The dihydrochloride salt form enhances solubility in polar solvents like water, a property common to many pharmacologically active diamines .

Properties

Molecular Formula

C11H20Cl2N2

Molecular Weight

251.19 g/mol

IUPAC Name

(2R)-2-N,2-N-dimethyl-3-phenylpropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C11H18N2.2ClH/c1-13(2)11(9-12)8-10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H/t11-;;/m1../s1

InChI Key

RQUINTMUBSHGIL-NVJADKKVSA-N

Isomeric SMILES

CN(C)[C@H](CC1=CC=CC=C1)CN.Cl.Cl

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Chiral Precursors

  • The synthesis begins with a chiral precursor to ensure the (R)-configuration is maintained. Commonly, chiral amino alcohols or amino acids derivatives serve as the starting point.
  • For example, chiral 3-phenylpropane-1,2-diamine intermediates are prepared by enantioselective methods or resolution techniques.

N,N-Dimethylation

  • The primary amine group is selectively dimethylated to yield the N2,N2-dimethyl substitution.
  • This step often uses methylating agents such as formaldehyde with formic acid (Eschweiler–Clarke methylation) or methyl iodide under controlled conditions to avoid over-alkylation or racemization.
  • Careful control of reaction conditions (temperature, solvent, molar ratios) is critical to preserve stereochemistry and achieve high purity.

Formation of the Dihydrochloride Salt

  • The free base amine is converted into the dihydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl.
  • This salt formation improves the compound’s stability, solubility, and handling properties for research applications.

Purification and Characterization

  • Purification is typically performed by recrystallization from suitable solvents (e.g., ethanol/ether mixtures) or by chromatographic methods.
  • Final product identity and purity are confirmed by spectroscopic methods (NMR, IR), optical rotation measurements to confirm enantiomeric excess, and elemental analysis.

Detailed Research Findings and Data

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Chiral precursor synthesis Enantioselective synthesis or resolution Obtain (R)-3-phenylpropane-1,2-diamine intermediate with high enantiomeric purity
2 N,N-Dimethylation Formaldehyde + formic acid or methyl iodide Selective dimethylation of primary amine; control to avoid racemization
3 Salt formation HCl gas or aqueous HCl Formation of stable dihydrochloride salt; enhances solubility and storage
4 Purification Recrystallization or chromatography High purity (>99%) with confirmed stereochemistry

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Confirms dimethyl substitution and phenyl group presence; coupling constants consistent with (R) stereochemistry.
  • Optical Rotation: Specific rotation values match literature for (R)-enantiomer, confirming stereochemical integrity.
  • Mass Spectrometry: Molecular ion peak consistent with C11H20Cl2N2.
  • Elemental Analysis: Matches calculated values for dihydrochloride salt.

Alternative Synthetic Routes and Related Compounds

  • Related compounds such as (R)-N1,N2,N2-trimethyl-3-phenylpropane-1,2-diamine 2HCl have been synthesized by similar methods with additional methylation steps.
  • Modifications in the synthetic route can involve different protecting groups or catalytic asymmetric synthesis to improve yield or stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine groups are converted to nitro groups.

    Reduction: Reduction reactions can convert the nitro groups back to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Restoration of the original amine groups.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Chiral Ligand in Asymmetric Synthesis : (R)-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2HCl is utilized as a chiral ligand in asymmetric synthesis processes. Its ability to form stable complexes with transition metals allows it to facilitate the formation of enantiomerically enriched products.

Biology

  • Enzyme Inhibition Studies : The compound is investigated for its potential role in enzyme inhibition, where it may interact with various enzymes involved in metabolic pathways. This interaction could provide insights into the development of enzyme inhibitors for therapeutic purposes.
  • Antimicrobial Activity : Recent studies have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, it has a Minimum Inhibitory Concentration (MIC) of 16 µM against Staphylococcus aureus and 28 µM against Escherichia coli, suggesting its potential as a lead for developing new antimicrobial agents.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µM
Escherichia coli28 µM

Medicine

  • Therapeutic Potential : The compound is explored for its potential therapeutic applications, particularly in drug development targeting various diseases. Its structural features allow it to interact with biological targets, making it a candidate for further research in medicinal chemistry.

Industry

  • Production of Specialty Chemicals : In industrial settings, this compound is utilized in the synthesis of specialty chemicals and pharmaceuticals. Its role as an intermediate in chemical reactions highlights its importance in the production of complex organic molecules.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against common pathogens. The results indicated that the compound could serve as a promising lead for new antimicrobial agents due to its ability to inhibit bacterial growth effectively.

Case Study 2: Asymmetric Synthesis

In a research project focused on asymmetric synthesis, this compound was employed as a chiral ligand in catalytic reactions. The study revealed that using this compound significantly enhanced the enantioselectivity of the reaction, leading to higher yields of desired products.

Mechanism of Action

The mechanism of action of ®-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Stereochemical and Substitutional Analogues

Ro 47-9396 Enantiomers

  • Structure: N2-(7-Chloroquinolin-4-yl)-N1,N1-dimethylpropane-1,2-diamine (R/S enantiomers).
  • Comparison: Unlike the target compound’s phenyl group, Ro 47-9396 has a 7-chloroquinolinyl moiety, increasing aromaticity and lipophilicity. The (R)-enantiomer of Ro 47-9396 demonstrates distinct metabolic stability compared to its (S)-counterpart, highlighting the role of stereochemistry in pharmacokinetics .
  • Applications: Antimalarial activity due to the quinolinyl group; the target compound’s phenyl group may favor different biological targets.

N,N'-Dimethyl-1,2-diphenylethylenediamine

  • Structure : Ethylene-diamine backbone with two phenyl and two methyl groups.
  • Comparison : The ethylene backbone (vs. propane) reduces conformational flexibility. This compound is a proven chiral auxiliary in asymmetric aldol reactions, whereas the target compound’s propane chain may offer unique steric effects .

Aryl-Substituted Diamines

describes N1,N2-dimethylethane-1,2-diamines with varied aryl substituents (e.g., methoxy, nitro, cyano). Key comparisons include:

  • Electronic Effects: Nitro groups (3ae, 90% yield) enhance electrophilicity, whereas methoxy groups (3ab, 75% yield) increase electron density.
  • Spectral Data : NMR and IR data for these compounds reveal distinct shifts based on substituents. For example, nitro groups in 3ae cause downfield shifts in 1H NMR, contrasting with the target compound’s phenyl-induced deshielding .

Dihydrochloride Salts

N,N'-bis(2-Aminoethyl)ethane-1,2-diamine dihydrochloride

  • Structure: Ethane-1,2-diamine with two aminoethyl groups.
  • Comparison : The shorter ethane backbone and lack of phenyl substituents reduce steric bulk. It shares high water solubility (~121°C melting point) with the target compound, but its applications focus on metal chelation rather than chiral synthesis .

Data Tables

Table 1: Structural and Physical Properties

Compound Backbone Substituents Melting Point (°C) Solubility
Target Compound Propane-1,2 N2,N2-dimethyl, 3-phenyl Not reported High (water)
Ro 47-9396 (R) Propane-1,2 N2-(7-chloroquinolinyl) Not reported Moderate (DMSO)
N,N'-Dimethyl-1,2-diphenylethylenediamine Ethylene N,N'-dimethyl, 1,2-diphenyl Not reported Low (hexane)
N,N'-bis(2-aminoethyl)ethane-1,2-diamine 2HCl Ethane N,N'-bis(aminoethyl) ~121 High (water)

Biological Activity

(R)-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2HCl, commonly known as (R)-N,N-dimethyl-3-phenylpropane-1,2-diamine dihydrochloride, is a chiral diamine compound with potential applications in medicinal chemistry. Its unique structural features and biological properties make it a subject of interest for researchers exploring drug development and therapeutic applications.

  • Molecular Formula : C11H20Cl2N2
  • Molecular Weight : 251.196 g/mol
  • CAS Number : 874348-25-1
  • LogP : 1.81830 (indicating moderate lipophilicity) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of two amine groups allows for hydrogen bonding and ionic interactions, which can influence the binding affinity to biological macromolecules.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of this compound. The structure of this compound suggests that it may exhibit activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µM
Escherichia coli28 µM

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .

Neuropharmacological Effects

The compound's structural similarity to known neurotransmitter modulators suggests potential neuropharmacological effects. Preliminary studies indicate that it may act on opioid receptors, although specific binding affinities and functional assays are still required to elucidate its role in modulating neurotransmission .

Study on Antimicrobial Efficacy

A comparative study was conducted to evaluate the antimicrobial efficacy of various diamines, including this compound. The results demonstrated that this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Neuropharmacological Investigation

In another study focusing on neuropharmacological properties, this compound was tested for its ability to modulate opioid receptor activity. The findings revealed that the compound could act as an antagonist at kappa-opioid receptors, providing insights into its potential use in managing pain without the typical side effects associated with traditional opioids .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-N²,N²-Dimethyl-3-phenylpropane-1,2-diamine 2HCl, and how can intermediates be optimized?

  • Methodology : The compound can be synthesized via reductive amination of 3-phenylpropanal with dimethylamine, followed by diastereomeric resolution to isolate the (R)-enantiomer. Key steps include monitoring reaction progress using TLC (e.g., ethyl acetate/hexane, 1:1) and optimizing pH during crystallization of the dihydrochloride salt. Similar protocols for analogous diamines involve SnCl₂·2H₂O-mediated reductions under reflux (75°C, 5–7 h) followed by alkaline extraction .
  • Challenges : Racemization during HCl salt formation requires controlled temperature (<40°C) and inert atmospheres to preserve stereochemical integrity .

Q. How should researchers characterize the purity and stereochemistry of this compound?

  • Analytical Methods :

  • HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid to confirm enantiomeric excess (>99%).
  • NMR : Key signals include δ 2.25–2.40 ppm (N,N-dimethyl protons) and δ 7.20–7.45 ppm (aromatic protons). Compare with reference spectra of structurally related N¹,N¹,N²,N²-tetramethylethane-1,2-diamine derivatives .
  • Elemental Analysis : Verify %C, %H, %N, and %Cl to confirm stoichiometry (C₁₁H₁₈N₂·2HCl: C 50.58%, H 7.72%, N 10.72%, Cl 27.17%) .

Advanced Research Questions

Q. How do steric and electronic effects of the N,N-dimethyl groups influence coordination chemistry or biological activity?

  • Structure–Activity Insights : Bulky N,N-dimethyl substituents reduce ligand flexibility, as seen in platinum–diamine complexes where tetramethylethane-1,2-diamine (tmeda) ligands exhibit minimal DNA binding due to steric hindrance . For (R)-N²,N²-Dimethyl-3-phenylpropane-1,2-diamine, computational modeling (DFT) predicts slower nucleophilic substitution rates compared to unsubstituted analogs, which may affect its utility in metal coordination or enzyme inhibition .
  • Experimental Validation : Compare kinetic data (e.g., reaction rates with Cu²⁺ or Zn²⁺ ions) against non-methylated analogs to quantify steric effects .

Q. What strategies mitigate instability of the free base during storage or biological assays?

  • Stabilization Methods :

  • Salt Form : The dihydrochloride salt enhances stability by reducing hygroscopicity. Store at -20°C in desiccated amber vials to prevent decomposition .
  • Buffered Solutions : Use phosphate-buffered saline (pH 7.4) with 1 mM EDTA to chelate trace metals that catalyze oxidation .
    • Degradation Analysis : Monitor via LC-MS for byproducts like 3-phenylpropane-1,2-diamine (demethylation) or quinone derivatives (oxidation) .

Q. How can computational models predict the compound’s pharmacokinetic properties?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (≈1.2), blood-brain barrier permeability (low), and CYP450 inhibition profiles .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., monoamine oxidases) to prioritize in vitro assays .

Contradictory Data & Resolution

Q. Discrepancies in reported solubility: How to reconcile conflicting data?

  • Evidence : Some sources claim high water solubility (>100 mg/mL) for dihydrochloride salts , while others note limited solubility in ethanol (<10 mg/mL) .
  • Resolution : Solubility is pH-dependent. At neutral pH, the free base precipitates, whereas acidic conditions (pH <3) enhance solubility via protonation. Confirm solubility in target assay buffers (e.g., 0.1 M HCl for maximal dissolution) .

Key Citations

  • Synthesis & Stability:
  • Structural Effects:
  • Analytical Methods:

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